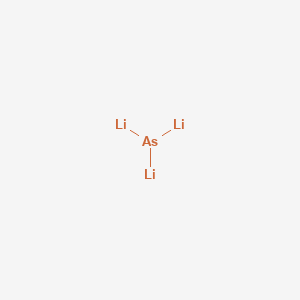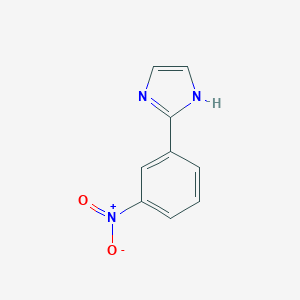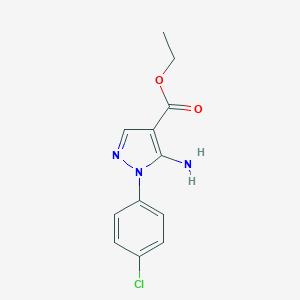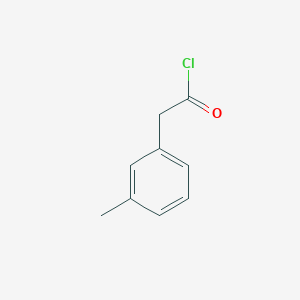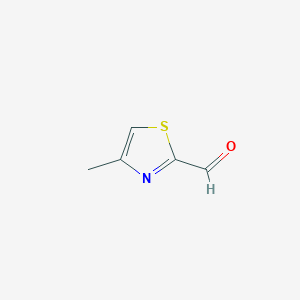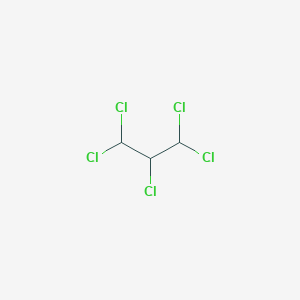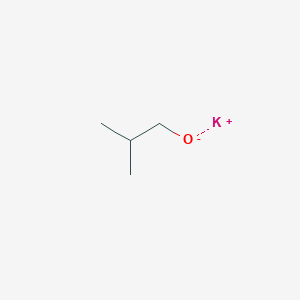![molecular formula C11H9BrOS B075963 2-Bromo-4,5-dihydro-3H-naphtho[1,8-bc]thiophen-5-ol CAS No. 10245-75-7](/img/structure/B75963.png)
2-Bromo-4,5-dihydro-3H-naphtho[1,8-bc]thiophen-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-4,5-dihydro-3H-naphtho[1,8-bc]thiophen-5-ol, also known as BNT, is a synthetic compound with potential applications in scientific research. This compound belongs to the class of naphthothiophene derivatives and has a molecular formula of C14H9BrOS. BNT is a relatively new compound, and its synthesis method, mechanism of action, and physiological effects are still being studied.
Mechanism Of Action
The mechanism of action of 2-Bromo-4,5-dihydro-3H-naphtho[1,8-bc]thiophen-5-ol is not fully understood, but it is believed to involve the interaction of the compound with biological molecules such as proteins and enzymes. 2-Bromo-4,5-dihydro-3H-naphtho[1,8-bc]thiophen-5-ol has been shown to bind to certain proteins, which may alter their function and lead to physiological effects.
Biochemical And Physiological Effects
2-Bromo-4,5-dihydro-3H-naphtho[1,8-bc]thiophen-5-ol has been studied for its potential effects on various biochemical and physiological processes. In one study, 2-Bromo-4,5-dihydro-3H-naphtho[1,8-bc]thiophen-5-ol was found to inhibit the activity of an enzyme called acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition may have implications for the treatment of neurological disorders such as Alzheimer's disease. 2-Bromo-4,5-dihydro-3H-naphtho[1,8-bc]thiophen-5-ol has also been shown to have antioxidant properties, which may be beneficial for the prevention of oxidative stress-related diseases.
Advantages And Limitations For Lab Experiments
The advantages of using 2-Bromo-4,5-dihydro-3H-naphtho[1,8-bc]thiophen-5-ol in lab experiments include its relatively simple synthesis method and its potential as a semiconductor material in OFETs. However, the limitations of using 2-Bromo-4,5-dihydro-3H-naphtho[1,8-bc]thiophen-5-ol include its limited solubility in common organic solvents and its potential toxicity.
Future Directions
There are several potential future directions for research on 2-Bromo-4,5-dihydro-3H-naphtho[1,8-bc]thiophen-5-ol. One area of interest is the development of new synthetic methods for 2-Bromo-4,5-dihydro-3H-naphtho[1,8-bc]thiophen-5-ol that are more efficient and environmentally friendly. Another area of interest is the study of 2-Bromo-4,5-dihydro-3H-naphtho[1,8-bc]thiophen-5-ol's potential as a therapeutic agent for neurological disorders. Additionally, further research is needed to fully understand the mechanism of action of 2-Bromo-4,5-dihydro-3H-naphtho[1,8-bc]thiophen-5-ol and its potential effects on various biochemical and physiological processes.
Synthesis Methods
The synthesis of 2-Bromo-4,5-dihydro-3H-naphtho[1,8-bc]thiophen-5-ol involves a multi-step process that begins with the reaction of 2-bromo-1-naphthol with thiophene-2-carbaldehyde in the presence of a base. The resulting intermediate is then subjected to a series of reactions involving various reagents and solvents to yield 2-Bromo-4,5-dihydro-3H-naphtho[1,8-bc]thiophen-5-ol. The synthesis of 2-Bromo-4,5-dihydro-3H-naphtho[1,8-bc]thiophen-5-ol is a complex process that requires expertise in organic chemistry.
Scientific Research Applications
2-Bromo-4,5-dihydro-3H-naphtho[1,8-bc]thiophen-5-ol has potential applications in scientific research, particularly in the field of organic electronics. 2-Bromo-4,5-dihydro-3H-naphtho[1,8-bc]thiophen-5-ol has been studied for its ability to act as a semiconductor material in organic field-effect transistors (OFETs). OFETs are electronic devices that are used to amplify and switch electronic signals. 2-Bromo-4,5-dihydro-3H-naphtho[1,8-bc]thiophen-5-ol has been found to exhibit good charge transport properties, making it a promising material for use in OFETs.
properties
CAS RN |
10245-75-7 |
|---|---|
Product Name |
2-Bromo-4,5-dihydro-3H-naphtho[1,8-bc]thiophen-5-ol |
Molecular Formula |
C11H9BrOS |
Molecular Weight |
269.16 g/mol |
IUPAC Name |
3-bromo-2-thiatricyclo[6.3.1.04,12]dodeca-1(11),3,8(12),9-tetraen-7-ol |
InChI |
InChI=1S/C11H9BrOS/c12-11-7-4-5-8(13)6-2-1-3-9(14-11)10(6)7/h1-3,8,13H,4-5H2 |
InChI Key |
SBAKMCKCKJSGCW-UHFFFAOYSA-N |
SMILES |
C1CC2=C(SC3=CC=CC(=C23)C1O)Br |
Canonical SMILES |
C1CC2=C(SC3=CC=CC(=C23)C1O)Br |
synonyms |
2-Bromo-4,5-dihydro-3H-naphtho[1,8-bc]thiophen-5-ol |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








